N,N-Dimethyl-4-ethylaniline

Description

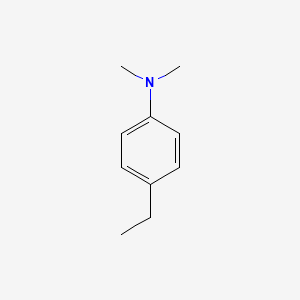

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-9-5-7-10(8-6-9)11(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQNCSLBKKYPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194388 | |

| Record name | N,N-Dimethyl-4-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4150-37-2 | |

| Record name | N,N-Dimethyl-4-ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004150372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

N,N-Dimethyl-4-ethylaniline is a colorless to pale yellow liquid with a characteristic amine odor. ontosight.ai It is soluble in many organic solvents but only slightly soluble in water. ontosight.ai Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol nih.govchemsrc.com |

| Boiling Point | 222.7 °C at 760 mmHg chemsrc.com |

| Density | 0.931 g/cm³ chemsrc.com |

| Flash Point | 89.2 °C chemsrc.com |

| CAS Number | 4150-37-2 nih.gov |

Synthesis of N,n Dimethyl 4 Ethylaniline

The synthesis of N,N-Dimethyl-4-ethylaniline can be achieved through several established methods in organic chemistry. A common industrial approach involves the N-alkylation of 4-ethylaniline (B1216643). prepchem.com In this process, 4-ethylaniline is reacted with a methylating agent, such as methanol (B129727), in the presence of a catalyst under elevated temperature and pressure. alfa-chemistry.com The use of methanol is favored due to its low cost and high efficiency. alfa-chemistry.com

Another synthetic route involves the direct synthesis from aniline (B41778). Aniline can be reacted with ethanol (B145695) to introduce the ethyl group, followed by methylation. google.com Alternatively, a one-pot synthesis from nitrobenzene (B124822) and methanol has been developed, offering an efficient route to N,N-dimethylaniline, a close analogue. rsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For N,N-Dimethyl-4-ethylaniline, both one-dimensional and multi-dimensional NMR techniques offer a complete picture of its atomic connectivity and spatial arrangement.

Multi-dimensional NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules. While specific experimental data for this compound is not broadly published, the expected correlations can be detailed based on its known structure and data from analogous compounds.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the methylene (B1212753) (-CH₂) protons and the methyl (-CH₃) protons of the ethyl group. It would also reveal correlations between the adjacent aromatic protons on the benzene (B151609) ring.

DEPT (Distortionless Enhancement by Polarization Transfer) : This technique helps distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. uvic.ca This would clearly differentiate the carbons of the ethyl group and the aromatic CH carbons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). sdsu.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the protons of the N-methyl groups would show a correlation to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two to four bonds. sdsu.edu It is invaluable for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the N-methyl protons to the aromatic carbon attached to the nitrogen (C-1) and the adjacent aromatic carbons (C-2, C-6). Similarly, the methylene protons of the ethyl group would show correlations to the aromatic carbon they are attached to (C-4) and its neighbors (C-3, C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond coupling. This is particularly useful for determining conformation. In this molecule, NOESY could show correlations between the N-methyl protons and the aromatic protons at the 2 and 6 positions, confirming their spatial proximity.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The positions of the ethyl group and the dimethylamino group on the aniline (B41778) ring have predictable effects on the chemical shifts of the aromatic protons and carbons. The electron-donating dimethylamino group increases electron density on the ring, particularly at the ortho and para positions, causing the corresponding nuclei to be shielded (shift to a lower ppm value). Conversely, the alkyl group has a weaker electron-donating effect.

Studies on substituted anilines and related compounds demonstrate these effects. For instance, the replacement of a proton with a methyl group typically causes a downfield shift for the remaining protons. scispace.com In N,N-dimethylaniline, the introduction of two alkyl groups to the amino group alters the electron-donating nature of the substituent. nih.gov The analysis of ¹H and ¹³C NMR data for closely related compounds like N,N-dimethyl-4-methylaniline provides a basis for predicting the spectral data for this compound. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic H (ortho to -N(CH₃)₂) | ~6.7 | ~113 | Doublet |

| Aromatic H (ortho to -CH₂CH₃) | ~7.1 | ~130 | Doublet |

| -N(CH₃)₂ | ~2.9 | ~41 | Singlet |

| -CH₂CH₃ | ~2.6 | ~28 | Quartet |

| -CH₂CH₃ | ~1.2 | ~16 | Triplet |

| Aromatic C (ipso to -N(CH₃)₂) | - | ~149 | Quaternary |

| Aromatic C (ipso to -CH₂CH₃) | - | ~135 | Quaternary |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational energy levels of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for molecular fingerprinting.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 3000-2850 | Ethyl and N-Methyl Groups |

| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring |

| C-N Stretch | 1360-1250 | Aryl-Amine |

| Aromatic C-H Bend (Out-of-plane) | 900-675 | Aromatic Ring |

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 4-ethylaniline (B1216643) shows distinct peaks that can be used to infer the spectrum of its N,N-dimethylated derivative. chemicalbook.com The technique is useful for studying the vibrational modes of the carbon skeleton, including the aromatic ring and the ethyl substituent. The symmetric "breathing" mode of the benzene ring typically gives a strong Raman signal.

Overtone spectroscopy, typically performed in the near-infrared (NIR) region, involves transitions to higher vibrational energy levels (Δv > 1). These transitions are formally forbidden under the harmonic oscillator approximation but are observable due to the anharmonicity of molecular vibrations. The positions of overtone bands can be used to calculate anharmonicity constants, which provide information about the shape of the potential energy surface of a bond.

Studies on N-methylaniline and N,N-dimethylaniline show that the substitution on the amino group affects the electronic properties of the benzene ring. nih.gov In aniline, the lone pair on the nitrogen atom interacts with the ring's pi electrons. However, in N,N-dimethylaniline, the two methyl groups cause steric hindrance that can change the orientation of the nitrogen's lone pair relative to the ring, altering its electron-donating character. This change influences the mechanical frequency of the ring C-H oscillators, which can be observed as a blue shift in the overtone spectra compared to benzene. nih.gov This effect would also be present in this compound, influencing its NIR spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption and emission spectroscopy are pivotal in understanding the electronic transitions within this compound. The aromatic ring and the dimethylamino group constitute a chromophore, the part of the molecule responsible for absorbing ultraviolet (UV) and visible light.

The UV-Vis spectrum of substituted anilines is characterized by electronic transitions involving π electrons of the benzene ring and the non-bonding (n) electrons on the nitrogen atom. The primary transitions observed are the π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense. The n → π* transitions, resulting from the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital of the aromatic ring, are generally less intense.

While specific experimental spectra for this compound are not widely published, the electronic properties can be reliably inferred from its parent compound, N,N-dimethylaniline. For N,N-dimethylaniline in a non-polar solvent like cyclohexane, two main absorption bands are observed. The more intense band, corresponding to a π → π* transition, appears around 251 nm with a high molar absorptivity (ε) of approximately 14,900 L mol⁻¹ cm⁻¹. photochemcad.com A second, lower intensity band, often attributed to an n → π* transition or another π → π* transition, is observed at longer wavelengths, around 298 nm. aatbio.com

The presence of the para-ethyl group in this compound is expected to act as an auxochrome, causing a slight bathochromic (red) shift in the absorption maxima compared to N,N-dimethylaniline due to its electron-donating inductive effect.

Fluorescence spectroscopy reveals that N,N-dimethylaniline is a fluorescent compound. When excited at its longer wavelength absorption band (around 298 nm), it exhibits an emission maximum at approximately 346 nm. aatbio.com This emission results from the molecule returning from the excited electronic state to the ground state. Similar fluorescent behavior is anticipated for this compound, likely with a slightly red-shifted emission peak.

Table 1: Spectroscopic Data for N,N-Dimethylaniline (as a proxy for this compound)

| Spectroscopic Parameter | Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type | Solvent | Reference |

|---|---|---|---|---|---|

| Absorption Maximum (λmax) | 251 | 14,900 | π → π* | Cyclohexane | photochemcad.com |

| Excitation Maximum | 298 | - | n → π* / π → π* | Not Specified | aatbio.com |

| Emission Maximum | 346 | - | Fluorescence | Not Specified | aatbio.com |

(Data for N,N-dimethylaniline. A slight red shift is expected for this compound)

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

The molecular formula of this compound is C₁₀H₁₅N. HRMS can measure the mass of the molecular ion with very high accuracy, allowing for unambiguous confirmation of its elemental composition. The calculated exact mass (monoisotopic mass) of this compound is 149.120449483 Da. nih.gov

In mass spectrometry, the molecular ion (M⁺˙) of this compound (m/z = 149) undergoes characteristic fragmentation upon ionization. The fragmentation pattern is dominated by cleavages that lead to the formation of stable ions. For N,N-dialkylanilines, the most significant fragmentation pathway involves the loss of one of the N-alkyl groups.

For this compound, the most probable fragmentation is the loss of a methyl radical (•CH₃) via α-cleavage, resulting in a highly stable, resonance-delocalized iminium cation at m/z 134. This fragment is often the base peak in the mass spectrum. Another significant fragmentation pathway is the benzylic cleavage of the ethyl group, which also results in the loss of a methyl radical to form the same stable cation at m/z 134. Loss of the entire ethyl group (•C₂H₅) is less favorable.

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

| m/z (Nominal) | Exact Mass (Da) | Proposed Fragment Ion | Formula of Ion | Fragmentation Pathway |

|---|---|---|---|---|

| 149 | 149.12045 | [C₁₀H₁₅N]⁺˙ | C₁₀H₁₅N | Molecular Ion (M⁺˙) |

| 134 | 134.09698 | [M - CH₃]⁺ | C₉H₁₂N | α-cleavage, loss of a methyl radical from the N-dimethylamino group or benzylic cleavage of the ethyl group. |

| 120 | 120.08130 | [M - C₂H₅]⁺ | C₈H₁₀N | Loss of an ethyl radical from the aromatic ring (less likely). |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

As this compound is a liquid at room temperature with a melting point around -25°C, obtaining a single crystal requires specialized low-temperature crystallographic techniques. ontosight.airesearchgate.net A search of the current literature and crystallographic databases did not yield a reported single-crystal structure for this compound.

However, based on the structures of related aniline derivatives, such as N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline, certain structural features can be predicted. researchgate.net The benzene ring would be essentially planar. The nitrogen atom of the dimethylamino group is expected to have a trigonal pyramidal geometry, though it will be slightly flattened (closer to sp² hybridization) due to the delocalization of its lone pair of electrons into the aromatic π-system. This delocalization gives the C-N bond some double-bond character, resulting in a shorter bond length than a typical C-N single bond. The two methyl groups and the aromatic ring will be arranged around the nitrogen atom, and there will be a specific dihedral angle describing the twist of the dimethylamino group relative to the plane of the benzene ring.

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value/Feature | Basis of Prediction |

|---|---|---|

| Aromatic Ring | Planar | General structure of benzene derivatives |

| Nitrogen Atom Geometry | Trigonal Pyramidal (flattened) | VSEPR theory and lone pair delocalization |

| C(aromatic)-N Bond Length | Shorter than a standard C-N single bond | Resonance/conjugation effects |

In-Situ Spectroelectrochemical Characterization for Reaction Monitoring and Intermediate Detection

In-situ spectroelectrochemistry combines electrochemical methods with a spectroscopic probe (such as UV-Vis, IR, or Raman) to monitor real-time changes in a molecule during an electrochemical process. aatbio.com This powerful technique allows for the detection and characterization of short-lived reaction intermediates, such as radical ions, which are often generated at the electrode surface.

There are no specific in-situ spectroelectrochemical studies reported for this compound in the searched literature. However, the electrochemical behavior of the parent compound, N,N-dimethylaniline, has been investigated. The anodic oxidation of N,N-dimethylaniline at a platinum electrode proceeds via an initial one-electron transfer to form a cation radical (DMA⁺˙). acs.org This intermediate is highly reactive and can undergo further reactions, such as coupling to form products like N,N,N',N'-tetramethylbenzidine.

If in-situ spectroelectrochemistry were applied to this compound, it would be used to monitor its oxidation. By applying a potential to an electrode in a solution of the compound, one could simultaneously record the UV-Vis spectra. Upon oxidation, the characteristic absorption bands of the neutral molecule would decrease, while new absorption bands corresponding to the this compound cation radical would appear. This would allow for the direct observation and characterization of this key intermediate. The technique could provide valuable insights into the kinetics of the electron transfer and the stability and subsequent reaction pathways of the generated radical cation. researchgate.net

Table 4: Application of In-Situ Spectroelectrochemistry to this compound

| Electrochemical Process | Potential Application of In-Situ Spectroelectrochemistry | Expected Observation | Significance |

|---|---|---|---|

| Anodic Oxidation | Monitoring UV-Vis spectral changes as a function of applied potential. | Disappearance of the neutral molecule's absorption bands and appearance of new bands for the cation radical intermediate. | Direct detection and characterization of the radical cation; elucidation of the oxidation mechanism and reaction kinetics. |

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational chemistry, used to determine the distribution of electrons in a molecule and, from that, a wide range of its properties.

Density Functional Theory (DFT) has become one of the most widely used tools in electronic structure theory for its balance of accuracy and computational efficiency. nih.gov According to the fundamental theorems of DFT, all ground-state properties of a molecular system can be determined from its electron density. pku.edu.cn This makes DFT particularly suitable for studying molecules like this compound.

DFT calculations are frequently employed to predict the physio-chemical properties of amines. pku.edu.cn For instance, structures of amines can be fully optimized at the DFT B3LYP/6-311+G(d,p) level of theory to find the lowest energy conformation. pku.edu.cn Such calculations provide access to electronic descriptors that can be correlated with experimental observations. While direct simulation of properties like basicity (pKa) through thermodynamic cycles is possible with DFT, it can be computationally demanding. pku.edu.cn However, various electronic descriptors derived from DFT calculations, such as molecular electrostatic potential and orbital energies, can be combined to create accurate and robust predictive models for properties like molecular basicity. pku.edu.cn These methods have been successfully applied to large sets of amines, including aniline derivatives. pku.edu.cn

Table 1: Typical DFT Methodology for Ground State Property Calculation of Amines

| Parameter | Description | Example from Literature |

|---|---|---|

| Software | The program used to perform the calculations. | Gaussian 09 pku.edu.cn |

| Method | The specific DFT functional employed. | B3LYP pku.edu.cn |

| Basis Set | The set of functions used to build molecular orbitals. | 6-311+G(d,p) pku.edu.cn |

| Convergence Criteria | The thresholds used to determine if a calculation is complete. | Tight self-consistent field (SCF) convergence pku.edu.cn |

| Integration Grids | The density of points used for numerical integration. | Ultrafine integration grids pku.edu.cn |

| Verification | A check to ensure the optimized structure is a true minimum. | Frequency calculation to confirm no imaginary frequencies pku.edu.cn |

The Hartree-Fock (HF) method is a foundational quantum mechanical approach for calculating the electronic structure of molecular systems. numberanalytics.com It is based on the variational principle but is limited by its neglect of electron correlation. numberanalytics.com Semi-empirical methods were developed as a computationally faster alternative, combining principles from quantum mechanics with parameters derived from experimental data to balance accuracy and efficiency. numberanalytics.com

These methods are based on a series of approximations to the Hartree-Fock method. numberanalytics.com Prominent examples include Austin Model 1 (AM1) and Parameterized Model 3 (PM3), both of which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. numberanalytics.com They simplify the calculation of the electronic structure by using a set of empirical parameters. numberanalytics.com The primary advantage of these methods is their computational efficiency, which allows for the modeling of large molecular systems where more rigorous methods like DFT or HF would be prohibitively expensive. numberanalytics.com However, their accuracy is limited and dependent on the quality of the empirical parameters used in their formulation. numberanalytics.com For a molecule like this compound, these methods could be used for initial system modeling, rapid conformational searches, or studying its behavior in large molecular assemblies.

Molecular Geometry and Conformational Analysis

Computational methods are essential for determining the three-dimensional structure of this compound, including its bond lengths, bond angles, and torsional angles. For molecules with flexible groups, such as the ethyl and dimethylamino moieties, conformational analysis is performed to identify the most stable arrangement of atoms.

Table 2: Key Geometric Parameters for Analysis of Substituted Anilines

| Parameter | Definition | Significance |

|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Defines the basic covalent structure. |

| Bond Angle | The angle formed between three connected atoms. | Determines the local shape and steric interactions. |

| Torsion Angle | The angle between the plane formed by the first three atoms and the plane formed by the last three atoms in a sequence of four. | Describes the conformation around a rotatable bond, such as the C-N or C-C bonds of the ethyl group. |

| Ring Planarity | The deviation of the benzene ring atoms from a perfect plane. | Indicates strain or electronic effects from substituents. |

Reaction Mechanism Modeling and Pathway Elucidation

Computational chemistry is a powerful tool for investigating how chemical reactions occur, allowing researchers to model the entire reaction pathway from reactants to products. This includes the characterization of short-lived, high-energy structures like transition states.

A chemical reaction proceeds from reactants to products via a transition state, which is the point of maximum energy along the minimum energy reaction path. youtube.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a structure that is a minimum in all geometric coordinates except for one, which corresponds to the reaction coordinate. youtube.comresearchgate.net

The energy difference between the reactants and the transition state is the activation energy. youtube.com This value is a critical determinant of the reaction rate. Computational methods, such as DFT, can be used to locate the transition state structure and calculate its energy. researchgate.net Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the located saddle point correctly connects the desired reactants and products. researchgate.net

Table 3: Computational Steps for Transition State Analysis

| Step | Purpose | Computational Method |

|---|---|---|

| 1. Reactant/Product Optimization | Find the stable, low-energy structures of starting materials and products. | Geometry Optimization (e.g., using DFT) |

| 2. Transition State Search | Locate the saddle point structure between reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar TS search algorithms |

| 3. Frequency Calculation | Verify the nature of the stationary point. A true transition state has exactly one imaginary frequency. | Vibrational Frequency Analysis |

| 4. IRC Calculation | Confirm the transition state connects the correct reactants and products. | Intrinsic Reaction Coordinate (IRC) following |

| 5. Energy Calculation | Determine the activation energy and overall reaction energy. | Single-point energy calculations at a high level of theory |

The potential energy surface (PES) is a conceptual and mathematical model that describes the energy of a molecule or system of molecules as a function of its geometry. youtube.comqueensu.ca For a chemical reaction, a PES can be visualized as a landscape with valleys corresponding to stable species (reactants and products) and mountain passes corresponding to transition states. youtube.com

By mapping the PES, chemists can elucidate the entire reaction mechanism. youtube.com A one-dimensional slice through the PES along the reaction coordinate is known as the reaction energy profile. This profile plots the potential energy against the progress of the reaction, clearly showing the reactants, products, any intermediates, and the transition states that separate them. youtube.comresearchgate.net

Constructing a full PES with high-level quantum mechanical methods can be computationally expensive. rug.nl Therefore, modern approaches often involve calculating the energy at a discrete number of points and then using fitting methods, such as those based on neural networks or reproducing kernel Hilbert spaces, to generate a continuous and global PES. researchgate.netqueensu.carug.nl These advanced techniques significantly reduce computational cost while maintaining high accuracy, enabling detailed dynamic simulations of chemical reactions. rug.nl

Computational and Theoretical Chemistry Studies of N,n Dimethyl 4 Ethylaniline

Computational and theoretical chemistry provide powerful tools for understanding the molecular properties and reactivity of N,N-Dimethyl-4-ethylaniline at an electronic level. These methods allow for the investigation of characteristics that can be difficult to measure experimentally.

Applications in Advanced Materials and Industrial Processes

Role as Chemical Intermediates in General Organic Synthesis

N,N-Dimethyl-4-ethylaniline serves as a crucial intermediate in a variety of organic syntheses. Its aromatic amine structure allows for a range of chemical transformations, making it a valuable building block for more complex molecules. ontosight.ai For instance, it can be a precursor in the synthesis of other organic compounds, including pharmaceuticals and other specialty chemicals. ontosight.ai The reactivity of the nitrogen atom's lone pair of electrons and the potential for substitution on the aromatic ring are key to its utility in these synthetic pathways. ontosight.ai

Polymer Chemistry and Composite Materials

The compound finds extensive use in the field of polymer chemistry, contributing to the creation of a wide array of polymeric materials with tailored properties.

This compound is widely employed as a polymerization promoter, often in conjunction with a polymerization initiator, to accelerate the curing process of various resin systems. google.com This is particularly evident in dental compositions and adhesive formulations where controlled and efficient polymerization is critical. google.comgoogle.co.ugpatentbuddy.comepo.orggoogle.comgoogle.com.najustia.comgoogle.comgoogle.comepo.orgjustia.com It is frequently listed as a component in dental polymerizable compositions, including those based on acrylic and methacrylic monomers. epo.orgjustia.comgoogle.com In these systems, it often acts as a reducing agent or an electron donor in redox initiation systems, working alongside an oxidizing agent like an organic peroxide to generate the free radicals necessary to initiate polymerization. google.co.uggoogle.com Its role is significant in the curing of materials used for dental restoratives, adhesives, and cements. google.comjustia.comgoogle.comepo.org

The table below summarizes the role of this compound in various resin systems as a polymerization promoter.

| Resin System | Role of this compound | Application Examples |

| Acrylic Resins | Polymerization promoter, often in combination with a photopolymerization initiator. google.co.ugepo.org | Dental composites, adhesives, and sealants. epo.orggoogle.comgoogle.com |

| Epoxy Resins | Used in the synthesis of organic compounds like epoxy resins. ontosight.ai | Adhesives and coatings. |

| Polyester & Vinyl Ester Resins | Functions as an accelerator in peroxide-cured systems. | Industrial composites and coatings. |

While direct electrochemical polymerization of this compound itself is not extensively detailed in the provided search results, the broader class of aniline (B41778) derivatives is well-known for its ability to undergo electrochemical polymerization to form conducting polymers. This process typically involves the oxidation of the aniline monomer at an electrode surface, leading to the formation of a polymer film. These resulting polyaniline-based materials are of significant interest for applications in sensors, electrochromic devices, and corrosion protection due to their electrical conductivity and environmental stability.

Precursors in Dye and Pigment Chemistry and Colorant Synthesis

Aniline derivatives are fundamental precursors in the synthesis of a wide variety of dyes and pigments. ontosight.ai The specific substitution pattern on the aniline ring plays a crucial role in determining the color and properties of the final dye. ontosight.ai this compound can be used as a chemical intermediate in the production of colorants for industries such as textiles, plastics, and coatings. lookchem.com Its chemical structure can be modified through various reactions to create complex chromophores responsible for the absorption and reflection of light, thus producing color. ontosight.aigoogleapis.comgoogleapis.com

Chemical Reagent and Catalyst Roles in Industrial Procedures

Beyond its role as a precursor, this compound and similar tertiary amines can act as catalysts in various industrial processes. molaid.com For example, in the context of polymerization, it acts as a catalytic component of the initiator system, facilitating the generation of free radicals. google.com Its basic nature also allows it to serve as a proton scavenger or a non-nucleophilic base in certain organic reactions.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental to separating N,N-Dimethyl-4-ethylaniline from impurities and other components within a sample. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing the purity of this compound.

Gas Chromatography (GC): GC is a well-established technique for analyzing volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The choice of column and detector is critical for achieving optimal separation and detection. For aniline (B41778) derivatives, capillary columns are often employed. epa.gov A flame ionization detector (FID) is commonly used for its general sensitivity to organic compounds, while a nitrogen-phosphorus detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like anilines. epa.gov

A typical GC method for analyzing aniline derivatives may involve a fused silica (B1680970) capillary column. epa.gov The operating conditions, such as oven temperature, carrier gas flow rate, and injector temperature, are optimized to ensure good resolution between the target analyte and potential impurities. oup.com For instance, an isothermal oven temperature might be used to separate isomers effectively. oup.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of analytes, including those that are not volatile enough for GC. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. For compounds like this compound, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). helixchrom.comresearchgate.net

The separation mechanism in HPLC can be enhanced by using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to improve selectivity and retention for complex mixtures. helixchrom.com The development of universal screening methods in HPLC can save significant time in method development for analyzing pharmaceutical ingredients and precursors. helixchrom.com All HPLC methods for this type of analysis are generally compatible with mass spectrometry and preparative chromatography. helixchrom.com

Mass Spectrometry Coupling for Identification and Quantification (e.g., LC-MS/MS)

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the high selectivity and sensitivity of mass detection. rsc.org This is particularly valuable for the unambiguous identification and precise quantification of this compound, even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the separated components from the GC column are introduced into the ion source of a mass spectrometer. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for identification. For aniline derivatives, GC-MS analysis can be performed without derivatization. d-nb.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a ubiquitous technique for quantitative analysis due to its high sensitivity and specificity. rsc.orgnih.gov This method involves coupling an HPLC system to a tandem mass spectrometer. The tandem MS allows for the selection of a specific precursor ion (the molecular ion of this compound), its fragmentation, and the detection of specific product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances the limit of quantification (LOQ). researchgate.net

Studies comparing GC-MS and LC-MS/MS for the analysis of aniline derivatives have shown that while both methods can provide accurate results, LC-MS/MS often offers advantages in terms of reduced sample preparation time (due to direct injection) and potentially higher sensitivity. d-nb.inforesearchgate.net For the quantification of aniline derivatives in groundwater, LC-MS-MS has been shown to be a more selective and faster method compared to standardized GC methods. researchgate.net

Chemical Derivatization Strategies for Enhanced Analyte Detection

Chemical derivatization is a strategy used in analytical chemistry to modify an analyte to create a new compound with properties that are more suitable for a specific analytical method. For this compound and related amines, derivatization can be employed to improve volatility for GC analysis, enhance chromatographic retention, or increase the sensitivity of detection, particularly with fluorescence or electron capture detectors.

While tertiary amines like this compound are less commonly derivatized than primary or secondary amines, certain strategies can be applied. However, for many modern applications using sensitive detectors like MS, derivatization is often not necessary. d-nb.info

For related primary and secondary amines, common derivatization agents include:

Acylating agents: Reagents like pentafluorobenzoyl bromide can be used to introduce a fluorinated group, making the analyte highly responsive to an electron capture detector (ECD) in GC analysis.

Fluorescent labeling agents: For HPLC with fluorescence detection (HPLC-FLD), derivatizing agents such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be used to attach a fluorescent tag to the amine, significantly lowering the detection limits. nih.gov This is particularly useful for analyzing trace levels of amine impurities.

The choice of derivatization strategy depends on the analytical objective, the nature of the sample matrix, and the available instrumentation. The process must be optimized to ensure a complete and reproducible reaction. nih.gov

Environmental Chemistry Research

Studies on Environmental Fate and Degradation Pathways of Aromatic Amines

Aromatic amines, including N,N-Dimethyl-4-ethylaniline, can enter the environment through industrial effluents. imrpress.com Their fate is governed by a combination of biotic and abiotic processes, which determine their persistence and potential for long-term environmental impact.

Biodegradation is a primary pathway for the removal of many aromatic amines from the environment. nih.govnih.gov This process is primarily carried out by microorganisms that can utilize these compounds as a source of carbon and energy. nih.govresearchgate.net The bacterial degradation of monocyclic aromatic amines often begins with the formation of catechols, which are then subject to ring cleavage through either the ortho- or meta-cleavage pathway. nih.gov The specific pathway and rate of degradation can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of chloro, sulpho, or nitro groups tends to decrease the degradation rate, while carboxy or hydroxy groups can increase it. acs.org Tertiary amines, a class to which this compound belongs, are noted to be more biologically stable. acs.orgresearchgate.net

In addition to microbial action, photodegradation can contribute to the breakdown of aromatic amines. sid.irresearchgate.net This process involves the absorption of light, which can lead to the decomposition of the molecule. nih.gov Studies on aniline (B41778) derivatives have shown that photocatalytic degradation, for example using titanium dioxide (TiO2) as a photocatalyst under UV irradiation, can be an effective method for their removal. sid.irresearchgate.net The efficiency of photodegradation can be influenced by factors such as pH and the presence of oxygen. sid.irresearchgate.net For some aromatic amines, photodegradation is considered a less significant removal pathway compared to biodegradation. nih.gov

Aromatic amines can also interact with solid matrices in the environment, such as soil and sediment. The primary mechanisms of interaction include hydrophobic partitioning, covalent binding, and cation exchange, with the latter two being slower processes that follow initial sorption. imrpress.com The pH of the surrounding environment plays a significant role in the speciation and sorption of these compounds. acs.org

Table 1: Summary of Degradation Studies on Aromatic Amines

| Degradation Process | Model Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Bacterial Degradation | Aniline and its derivatives | Degradation often proceeds via catechol formation followed by ortho- or meta-ring cleavage. The type and position of substituents on the aromatic ring influence the rate of degradation. | nih.gov |

| Fungal Bioremediation | Various Aromatic Amines | Fungi demonstrate the ability to adapt their metabolism to use aromatic amines as a source of carbon and nutrients, leading to their degradation or modification into less toxic compounds. | researchgate.net |

| Photocatalytic Degradation | Nitroanilines | Effective degradation can be achieved using a photocatalyst like Ag-TiO2 under UV irradiation. The process is influenced by pH, with alkaline conditions showing more effective degradation. | sid.ir |

| Aerobic Sewage Treatment | 2,6-dimethyl aniline, 2-chloro-4-nitroaniline, 2,6-diethylaniline, 3,4-dichloroaniline | These specific aromatic amines showed resistance to removal during aerobic sewage treatment simulation tests, indicating their potential to persist and enter surface waters. | acs.org |

Methodologies for Detection and Monitoring in Environmental Matrices

The effective monitoring of this compound and other aromatic amines in environmental samples such as water, soil, and air is essential for assessing their environmental prevalence and potential risks. imrpress.comresearchgate.net Due to the typically low concentrations of these compounds in the environment and the complexity of the sample matrices, highly sensitive and selective analytical methods are required. researchgate.netenv.go.jp

A variety of analytical techniques have been developed and are employed for the determination of aromatic amines. High-Performance Liquid Chromatography (HPLC) is a widely used method, often coupled with ultraviolet (UV) or fluorescence detectors. thermofisher.comdocumentsdelivered.com For enhanced sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This combination allows for the simultaneous determination of multiple aromatic amines at very low concentrations. nih.govsciex.com Gas Chromatography (GC), frequently paired with a mass spectrometer (GC-MS) or a flame ionization detector (FID), is another common technique. thermofisher.comacs.org For some polar and thermolabile aromatic amines, a derivatization step may be necessary before GC analysis to improve their volatility and thermal stability. thermofisher.com

Sample preparation is a critical step in the analytical process to isolate the target analytes from the sample matrix and concentrate them for analysis. env.go.jp Common techniques include liquid-liquid extraction and solid-phase extraction (SPE). env.go.jp For air sampling, adsorbents such as silica (B1680970) gel or phosphoric acid-coated XAD-7 have been used to trap aromatic amines. osha.govsynectics.net

The choice of analytical method depends on the specific aromatic amine, the environmental matrix, and the required detection limits. For instance, a rapid LC method with UV or fluorescence detection has been developed for determining parts-per-billion levels of various aromatic amines in soils. documentsdelivered.com Similarly, LC-MS/MS methods have been established for the analysis of primary aromatic amines in human urine and for their detection in materials that come into contact with food. nih.govsciex.com

Table 2: Analytical Methodologies for Aromatic Amine Detection

| Analytical Technique | Detector | Environmental Matrix | Key Features | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) or Fluorescence | Soil, Water | A rapid method for determining ppb levels of aromatic amines. Detection limits vary based on the compound's fluorescence properties. | documentsdelivered.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Water, Food Contact Materials, Human Urine | Offers high sensitivity and selectivity, allowing for the simultaneous analysis of numerous aromatic amines at low ng/mL levels. | nih.govsciex.com |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Air, Water, Soil | A common technique, though it may require a derivatization step for polar and thermolabile compounds to enhance volatility. | thermofisher.comacs.org |

| Capillary Electrophoresis (CE) | Amperometric or Photodiode Array Detector | Water | A method developed for the determination of aromatic amines in water samples, offering an alternative to chromatographic techniques. | researchgate.netresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.